

3-Bromo-4-fluorobenzotrifluoride molecular structure and weight

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Compound of Interest

Compound Name: 3-Bromo-4-fluorobenzotrifluoride

Cat. No.: B1329879

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An In-depth Technical Guide to the Molecular Structure and Weight of **3-Bromo-4-fluorobenzotrifluoride**

Introduction: A Versatile Building Block in Modern Chemistry

3-Bromo-4-fluorobenzotrifluoride is a halogenated aromatic compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical, agrochemical, and materials science sectors. Its strategic arrangement of a trifluoromethyl group, a bromine atom, and a fluorine atom on a benzene ring imparts unique electronic properties and reactivity, making it a critical intermediate for synthesizing more complex molecules. The trifluoromethyl group, a powerful electron-withdrawing substituent, enhances the metabolic stability and lipophilicity of derivative compounds—qualities highly sought after in drug design. This guide provides a detailed examination of the molecular structure and a precise determination of the molecular weight of this compound, providing foundational knowledge for its application in advanced synthesis.

Molecular Structure and Composition

The structural identity of a molecule is paramount to understanding its reactivity and physical properties. For **3-Bromo-4-fluorobenzotrifluoride**, this is defined by its elemental composition and the specific arrangement of its constituent atoms.

Elemental Composition and Formula

The molecular formula for **3-Bromo-4-fluorobenzotrifluoride** is $C_7H_3BrF_4$. This formula indicates that each molecule is composed of:

- Seven Carbon (C) atoms
- Three Hydrogen (H) atoms
- One Bromine (Br) atom
- Four Fluorine (F) atoms

Structural Isomerism and IUPAC Nomenclature

The common name, **3-Bromo-4-fluorobenzotrifluoride**, designates the substitution pattern on the benzotrifluoride (a benzene ring substituted with a $-CF_3$ group) core. However, for unambiguous identification, the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is the standard. The correct IUPAC name for this compound is 2-bromo-1-fluoro-4-(trifluoromethyl)benzene. This name clarifies the precise location of each substituent on the aromatic ring, which is crucial for predicting reaction outcomes. The bromine atom serves as a versatile synthetic handle, often utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Visualizing the Molecular Architecture

A two-dimensional representation of the molecule provides a clear view of atomic connectivity. The benzene ring forms the core, with the trifluoromethyl group at position 4, a fluorine atom at position 1, and a bromine atom at position 2.

Caption: 2D structure of 2-bromo-1-fluoro-4-(trifluoromethyl)benzene.

Key Structural Identifiers

For database searching and computational modeling, standardized line notations are essential. The table below summarizes these identifiers for **3-Bromo-4-fluorobenzotrifluoride**.

Identifier	Value	Source
SMILES	`C	

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